1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Description
The compound is a complex organic molecule. It contains a trifluoromethoxy group, which is a functional group characterized by the presence of three fluorine atoms and an oxygen atom bonded to a carbon atom .
Synthesis Analysis
The synthesis of trifluoromethoxy-containing compounds can be challenging. One method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . Another approach involves lithiation and carboxylation .Chemical Reactions Analysis
The chemical reactions involving trifluoromethoxy groups can be complex. For example, the trifluoromethoxylation reaction of organic molecules has received significant attention due to the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .Scientific Research Applications
Sigma Receptor Ligands
Research has shown that spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds exhibit significant affinity and selectivity towards sigma receptors, particularly sigma 2 receptors. The structural modifications in these compounds, including substituents on the N-position and the benzene ring of the spiro[isobenzofuran] system, play a crucial role in determining their affinity and selectivity. Notably, compounds with certain N-substituents and trifluoromethoxy groups on the benzene ring displayed high affinity for sigma 2 receptors, indicating their potential as selective sigma 2 ligands. These findings suggest that such compounds could be valuable in exploring sigma receptor functions and potentially developing sigma receptor-targeted therapeutics (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
The synthesis and evaluation of spiro[isobenzofuran] derivatives have also highlighted their potential as central nervous system (CNS) agents. Early studies involving analogs of 1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one showed promising results in models of CNS activity. For example, compounds within this class exhibited significant inhibition of tetrabenazine-induced ptosis, a property associated with antidepressant activity. Such research underscores the possibility of leveraging these compounds in the development of new CNS drugs, particularly those targeting depression and related conditions (Bauer et al., 1976).
Properties
IUPAC Name |
1'-[4-(trifluoromethoxy)benzoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4/c21-20(22,23)27-14-7-5-13(6-8-14)17(25)24-11-9-19(10-12-24)16-4-2-1-3-15(16)18(26)28-19/h1-8H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUASDISUAQCSOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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